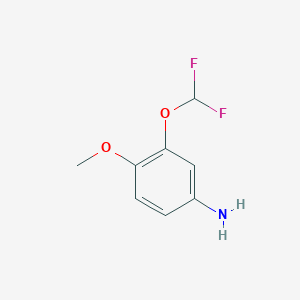
3-(Difluoromethoxy)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethoxy)aniline” is a chemical compound used in laboratory settings . It’s also known as “3-(Difluoromethoxy)phenol” and is sold by various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “3-(Difluoromethoxy)-4-methoxyaniline” were not found, difluoromethylation processes have been studied extensively. These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Scientific Research Applications
Metabolism in Soil
3-(Difluoromethoxy)-4-methoxyaniline has been studied in the context of soil metabolism. It is transformed in soil, probably via a free radical mechanism, into various compounds such as dichloroazobenzene and chlorobenzoquinone derivatives. This understanding is crucial for assessing the environmental impact of substances containing this compound (Briggs & Ogilvie, 1971).
Electrooxidation and Polymerization
The electrooxidation of methoxyanilines, related to 3-(Difluoromethoxy)-4-methoxyaniline, has been explored for its potential in electropolymerization processes. These studies are important for understanding the electrical and chemical properties of such compounds, which could be useful in various industrial applications (Widera et al., 1997).
Spectroscopic and Computational Studies
Spectroscopic methods like FT-IR and FT-Raman, along with computational studies, have been used to analyze similar molecules to 3-(Difluoromethoxy)-4-methoxyaniline. Such research provides insights into the molecular structure and properties of these compounds, which is essential for their potential application in materials science and chemistry (Sivaranjini et al., 2014).
Chemical Analysis Methods
Methods have been developed for determining compounds like 3-chloro-4-methoxyaniline, which is structurally similar to 3-(Difluoromethoxy)-4-methoxyaniline, in environmental samples. These analytical techniques are vital for monitoring and assessing environmental pollution (Voogt et al., 1984).
Conductivity and Polymer Studies
Studies on polymers derived from related methoxyanilines have been conducted, focusing on their conductivity and thermal properties. This research is relevant for potential applications in electronics and materials science (Gupta & Umare, 1992).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethoxy)-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWUCPRWGBSQJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

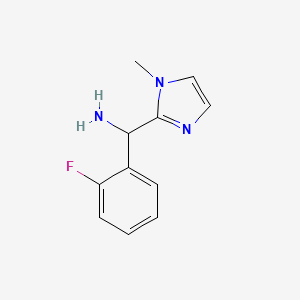

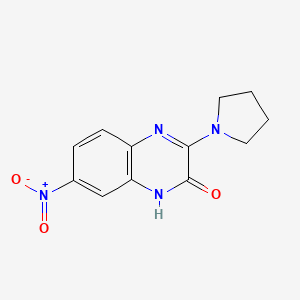



![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)
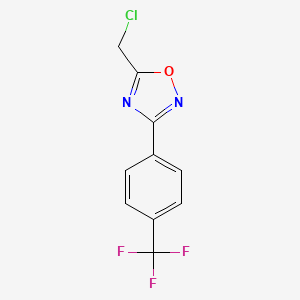
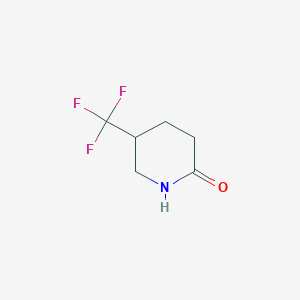

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)
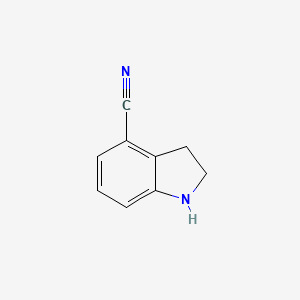

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)